N-[[4-(dimethylaminodiazenyl)phenyl]sulfamoyl]-5,6-dimethoxypyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aryltriazene methoxypyrimidine is a compound that combines the structural features of both aryltriazene and methoxypyrimidine. Aryltriazene is known for its versatility in organic synthesis, often used as a safer alternative to diazonium salts. Methoxypyrimidine, on the other hand, is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms.
Vorbereitungsmethoden
The synthesis of aryltriazene methoxypyrimidine typically involves multiple steps, starting with the preparation of the aryltriazene moiety. This can be achieved through the reaction of an arylamine with nitrous acid, followed by the addition of a suitable nucleophile. The methoxypyrimidine moiety can be synthesized through a series of reactions involving the cyclization of appropriate precursors, such as malononitrile and cyanamide, under acidic conditions .
Industrial production methods for aryltriazene methoxypyrimidine may involve optimizing these synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Analyse Chemischer Reaktionen
Aryltriazene methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
Aryltriazene methoxypyrimidine has found applications in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, facilitating the formation of complex molecules through its versatile reactivity.
Biology: The compound has been studied for its potential antimetastatic effects, particularly in cancer research.
Medicine: Aryltriazene methoxypyrimidine is being explored for its potential therapeutic applications, including its use as an anticancer agent.
Wirkmechanismus
The mechanism of action of aryltriazene methoxypyrimidine involves its interaction with specific molecular targets and pathways. In cancer cells, the compound is believed to interfere with DNA synthesis and repair mechanisms, leading to cell death. It may also inhibit the activity of certain enzymes involved in cell proliferation and metastasis . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound’s effects are mediated through its ability to generate reactive intermediates that disrupt cellular processes .
Vergleich Mit ähnlichen Verbindungen
Aryltriazene methoxypyrimidine can be compared with other similar compounds, such as:
Aryltriazenes: These compounds share the aryltriazene moiety and exhibit similar reactivity in organic synthesis.
Methoxypyrimidines: These compounds contain the methoxypyrimidine moiety and are known for their biological activity.
The uniqueness of aryltriazene methoxypyrimidine lies in its dual functionality, combining the reactivity of aryltriazenes with the biological activity of methoxypyrimidines. This makes it a valuable compound for both synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
103947-07-5 |
---|---|
Molekularformel |
C14H19N7O4S |
Molekulargewicht |
381.41 g/mol |
IUPAC-Name |
N-[[4-(dimethylaminodiazenyl)phenyl]sulfamoyl]-5,6-dimethoxypyrimidin-4-amine |
InChI |
InChI=1S/C14H19N7O4S/c1-21(2)20-17-10-5-7-11(8-6-10)18-26(22,23)19-13-12(24-3)14(25-4)16-9-15-13/h5-9,18H,1-4H3,(H,15,16,19) |
InChI-Schlüssel |
VBRSBKKQDNYVGA-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=CC=C(C=C1)NS(=O)(=O)NC2=C(C(=NC=N2)OC)OC |
Kanonische SMILES |
CN(C)N=NC1=CC=C(C=C1)NS(=O)(=O)NC2=C(C(=NC=N2)OC)OC |
Synonyme |
4-(4-(3,3-dimethyl-1-triazene)-phenylsulfamide)-5,6-dimethoxypyrimidine 4-ATMP aryltriazene methoxypyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.